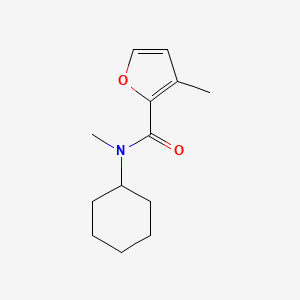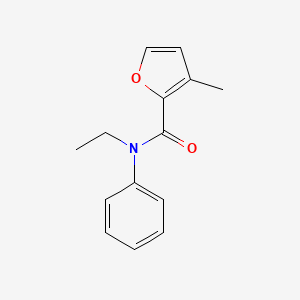![molecular formula C14H17N3O2 B7502511 N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide, also known as MPDC, is a chemical compound that has been studied for its potential use in scientific research. MPDC is a pyrazole derivative that has shown promise in various areas of research, including neuroscience, cancer biology, and drug discovery.
Mécanisme D'action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In neurons, this compound has been shown to activate the adenosine A1 receptor, which is involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In neurons, this compound has been shown to protect against cognitive impairment induced by chronic cerebral hypoperfusion. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide in lab experiments is its potential for use in multiple areas of research, including neuroscience and cancer biology. This compound has also been shown to have low toxicity in vitro, which makes it a potentially useful compound for drug discovery. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide. One area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide involves a multi-step process that has been described in several research papers. The general method involves the reaction of 3-methoxybenzylamine with 3,5-dimethylpyrazole-4-carboxylic acid, followed by the addition of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide has been studied for its potential use in various areas of scientific research. One area of interest is neuroscience, where this compound has been shown to have neuroprotective effects. In a study conducted on rats, this compound was found to protect against cognitive impairment induced by chronic cerebral hypoperfusion. This compound has also been studied for its potential use in cancer biology, where it has been shown to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, this compound was found to induce cell death and inhibit cell proliferation.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-13(9-17(2)16-10)14(18)15-8-11-5-4-6-12(7-11)19-3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGWVLINOKWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

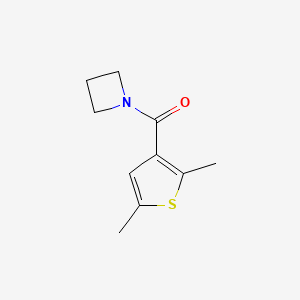
![N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]propanamide](/img/structure/B7502444.png)

![6-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]hexanoic acid](/img/structure/B7502470.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
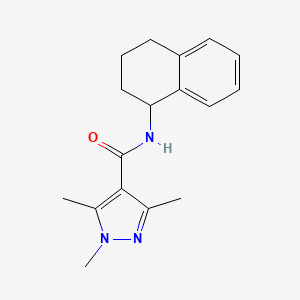
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
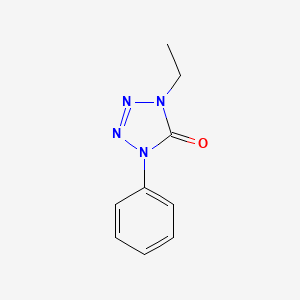

![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)
